![molecular formula C23H39N3OS B4010425 2-(1-(cyclohexylmethyl)-4-{[5-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B4010425.png)
2-(1-(cyclohexylmethyl)-4-{[5-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol
Description
Synthesis Analysis
The synthesis of related piperazine and pyrrolidine derivatives often involves multi-step organic reactions, including cyclization, acylation, and substitution processes. For instance, the preparation of similar piperazine-ethanol derivatives involves optimized technological parameters such as raw material ratios, reaction times, and temperatures to achieve high yields (Wang Jin-peng, 2013). These methodologies highlight the complexity and precision required in synthesizing compounds within this chemical family.
Molecular Structure Analysis
Molecular structure analysis of piperazine and pyrrolidine derivatives, including X-ray diffraction and spectroscopic methods, reveals intricate details about their chemical constitution. For example, crystal structure analyses help in understanding the polymorphism and molecular arrangements, which are crucial for predicting the compound's reactivity and interaction with biological targets (Robin A Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with nucleophiles or electrophiles, leading to a variety of reaction outcomes, including cyclization, nucleophilic substitution, and the formation of new heterocyclic rings. These reactions are pivotal in modifying the compound's structure to enhance its chemical and biological properties (A. Hussein et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structures. Polymorphism, for example, can significantly affect the solubility and stability of the compounds, which is critical for their application in various fields (Silvia Cruz et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the compound's behavior in chemical reactions and its potential applications. The presence of functional groups like the piperazine or pyrrolidine moiety influences these properties, affecting the compound's potential utility in pharmaceuticals and materials science (Claude Larrivée Aboussafy & D. Clive, 2012).
properties
IUPAC Name |
2-[1-(cyclohexylmethyl)-4-[[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperazin-2-yl]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3OS/c27-15-10-21-17-25(13-14-26(21)16-20-6-2-1-3-7-20)19-23-9-8-22(28-23)18-24-11-4-5-12-24/h8-9,20-21,27H,1-7,10-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWJEYNMJBXNEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2CCO)CC3=CC=C(S3)CN4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.